1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
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Description
1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
Research has focused on the synthesis and structure elucidation of novel piperazine derivatives, including compounds similar to the one . For example, Kumara et al. (2017) synthesized new piperazine derivatives and confirmed their structures through single crystal X-ray diffraction studies. Density Functional Theory (DFT) calculations provided insights into the reactive sites for electrophilic and nucleophilic nature of the molecules. These studies are foundational for understanding the chemical properties and reactivity of such compounds (Kumara et al., 2017).
Pharmacological Evaluation
Bhosale et al. (2014) conducted pharmacological evaluations of biphenyl moiety linked with aryl piperazine, including the synthesis of derivatives that share structural similarities with the compound . They assessed the antipsychotic activity and conducted computational studies, including quantitative structure-activity relationship (QSAR) analyses. Such research contributes to drug development, particularly in understanding compounds' potential as antipsychotic agents (Bhosale et al., 2014).
Electrochemical Synthesis
The electrochemical synthesis approach has been explored for creating piperazine derivatives, as demonstrated by Nematollahi et al. (2014). They conducted electrochemical syntheses in two successive oxidation steps, contributing to a greener and more efficient synthesis method for such compounds. This research highlights the importance of developing sustainable synthesis methods for complex organic molecules (Nematollahi et al., 2014).
Metabolic Pathway Elucidation
Understanding the metabolic pathways of novel antidepressants is crucial for drug development. Hvenegaard et al. (2012) investigated the metabolism of a compound structurally related to the one , providing detailed insights into the enzymes involved in its oxidative metabolism. Such studies are essential for predicting drug interactions and optimizing therapeutic efficacy (Hvenegaard et al., 2012).
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-16(26)24-12-14-25(15-13-24)22-21(31(27,28)19-6-4-3-5-7-19)23-20(30-22)17-8-10-18(29-2)11-9-17/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAFQSHDBLKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.